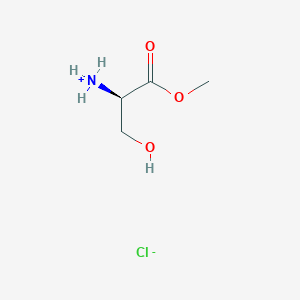

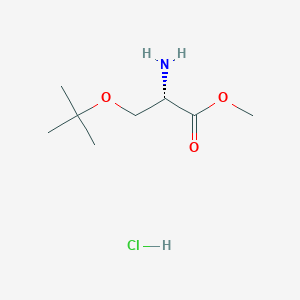

O-tert-Butyl-L-serine methyl ester hydrochloride

Vue d'ensemble

Description

O-tert-Butyl-L-serine methyl ester hydrochloride is a protected L-serine used in peptide synthesis . It acts as a reagent in the mechanochemical preparation of hydantoin from amino esters and in its application to the synthesis of the anti-epileptic drug phenytoin .

Molecular Structure Analysis

The molecular formula of O-tert-Butyl-L-serine methyl ester hydrochloride is C8H17NO3·HCl . The molecular weight is 211.69 g/mol . The structure of the compound includes a tert-butyl group, a serine group, a methyl ester group, and a hydrochloride group .Chemical Reactions Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is used as a reagent in the mechanochemical preparation of hydantoin from amino esters . It also finds application in the synthesis of the anti-epileptic drug phenytoin .Physical And Chemical Properties Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +6.8 to +8.2 degrees (C=1, DMF) . The compound appears as a white to almost white powder or crystal .Applications De Recherche Scientifique

Polymer Synthesis : It is used in the synthesis of polymers containing O-tert-butyl-L-serine. The preparation of both high and low molecular weight homopolymers, as well as water-soluble block copolymers, has been reported (Tooney & Fasman, 1968).

Intermediate in Synthesis of Non-Proteinogenic Amino Acids : It serves as a starting material for the synthesis of protected methyl esters of non-proteinogenic amino acids, like 2,3-l-diaminopropanoic acid, using reductive amination and other processes (Temperini et al., 2020).

Manufacturing N,O-Protected Amino Acids : It is employed in scalable approaches for manufacturing N,O-protected-(S)-2-methylserine, useful in large-scale organic synthesis (Anson et al., 2011).

Anionic Ring-Opening Polymerization : This compound is used in the synthesis and anionic ring-opening polymerization of cyclic carbonates derived from amino acids like L-serine and L-threonine (Sanda, Kamatani, & Endo, 2001).

Synthesis of Diaminocyclitols : It is utilized in the synthesis of diaminocyclitols, key skeletons for certain antibiotics like Fortimicin AM and AK (Kang, Park, Konradi, & Pedersen, 1996).

Preparation of Oxazolidines : It's used in the synthesis of N-Boc protected oxazolidines, which are important synthetic precursors for medicinally significant candidates (Khadse & Chaudhari, 2015).

Enantioselective Alkylation : It plays a role in the enantioselective alkylation of certain amino acid esters, leading to the synthesis of specific amino acid derivatives (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Improved Enantioselective Synthesis : It's used for improving the enantioselectivity in the synthesis of protected amino acids like (3S,4S)-4-amino-3,5-dihydroxypentanoic acid (Mei, Zhang, & Li, 2010).

Mécanisme D'action

Target of Action

O-tert-Butyl-L-serine methyl ester hydrochloride, also known as H-Ser(tBu)-OMe.HCl, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with various biological targets, including proteins and enzymes.

Mode of Action

As a serine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its potential role in influencing the secretion of anabolic hormones and providing fuel during exercise, it may be involved in various metabolic and hormonal pathways .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Result of Action

Its potential role in influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage suggests that it may have various physiological effects.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIABNBULSRKSU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584967 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17114-97-5 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

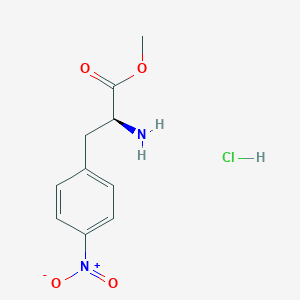

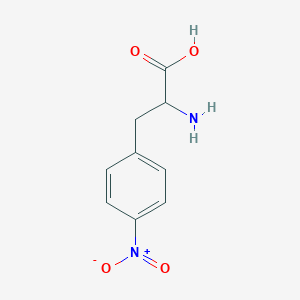

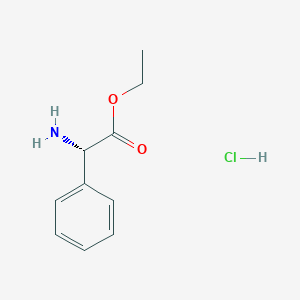

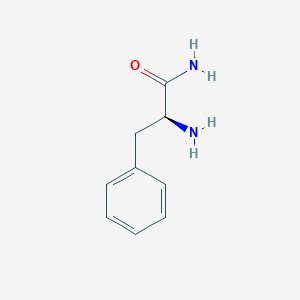

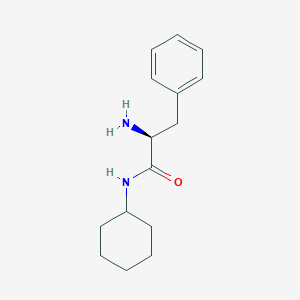

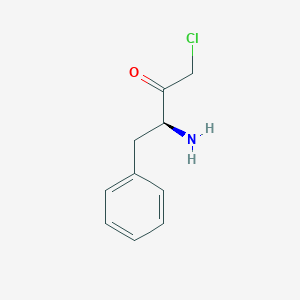

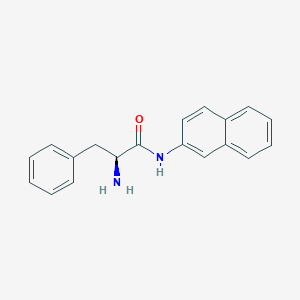

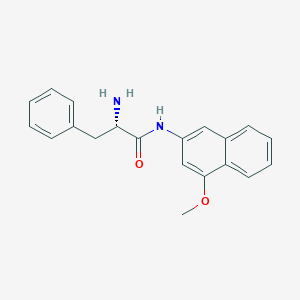

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.